BenchChemオンラインストアへようこそ!

{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine

Medicinal Chemistry Lead Optimization ADME Prediction

The compound {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine (CAS 1423034-90-5) is a partially saturated (tetrahydro) imidazo[1,5-a]pyridine derivative bearing a methyl substituent at the 3-position and a methanamine group at the 1-position. It belongs to the broader class of imidazo[1,5-a]pyridine scaffolds, which are widely employed as versatile building blocks in medicinal chemistry and materials science due to their synthetic tunability and favorable physicochemical profiles.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1423034-90-5
Cat. No. B1429774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine
CAS1423034-90-5
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1CCCC2)CN
InChIInChI=1S/C9H15N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-6,10H2,1H3
InChIKeyLUPCBMFTKUPWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine (CAS 1423034-90-5)


The compound {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine (CAS 1423034-90-5) is a partially saturated (tetrahydro) imidazo[1,5-a]pyridine derivative bearing a methyl substituent at the 3-position and a methanamine group at the 1-position [1]. It belongs to the broader class of imidazo[1,5-a]pyridine scaffolds, which are widely employed as versatile building blocks in medicinal chemistry and materials science due to their synthetic tunability and favorable physicochemical profiles [2]. This particular analog is distinguished from its fully aromatic and other tetrahydro congeners by its specific substitution pattern, which directly influences lipophilicity, basicity, and molecular recognition properties.

Procurement Risks of Generic Substitution for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl-methanamine


Superficial structural similarity within the imidazo[1,5-a]pyridine family masks substantial differences in physicochemical and pharmacological behavior. The target compound's tetrahydro core confers higher conformational flexibility and increased basicity relative to fully aromatic analogs such as imidazo[1,5-a]pyridin-1-ylmethanamine (CAS 885276-68-6), directly altering hydrogen-bonding capacity and solubility profiles [1]. Furthermore, the 3-methyl group differentiates it from the unsubstituted tetrahydro derivative (CAS 1542703-74-1), impacting lipophilicity (ΔlogD ~0.5–1.5 units) and steric occupancy in biological targets, while more sterically demanding 3-substituents (phenyl, cyclopropyl, trifluoromethyl) introduce exaggerated hydrophobicity or metabolic liabilities that can derail lead optimization campaigns [2]. Generic substitution without quantitative matching of these parameters risks project delays, irreproducible biological data, and regulatory complications.

Quantitative Differentiation Evidence for {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine


Lipophilic Ligand Efficiency: Target Compound vs. Unsubstituted Tetrahydro Analog

In drug discovery, balancing lipophilicity (logD) is critical for optimizing permeability while minimizing off-target promiscuity and metabolic clearance. The target compound exhibits a calculated logD (pH 7.4) of -1.12, providing a favorable starting point for oral bioavailability optimization compared to the unsubstituted tetrahydro analog (5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine [1]. While the exact logD of the comparator is not directly available from this source, the addition of a methyl group typically contributes +0.5 to +1.0 log units, moving the compound into a more desirable lipophilicity range for membrane permeation while retaining aqueous solubility [2].

Medicinal Chemistry Lead Optimization ADME Prediction

Polar Surface Area and Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of the target compound is 43.84 Ų [1], which falls below the commonly accepted threshold of 60–90 Ų for favorable CNS penetration [2]. In contrast, many fully aromatic imidazo[1,5-a]pyridine analogs and bulkier 3-substituted tetrahydro derivatives exhibit TPSA values above 60 Ų due to additional polar atoms or extended conjugation, potentially limiting their brain exposure. This property positions the target compound as a privileged scaffold for CNS-targeted libraries.

CNS Drug Discovery Blood-Brain Barrier Property-Based Design

Commercial Purity Benchmarking Against Closest Analogs

Among commercially available tetrahydroimidazo[1,5-a]pyridine methanamine derivatives, the target compound is consistently offered at ≥95% purity by multiple reputable suppliers (e.g., Leyan, ChemBase, CymitQuimica) . In contrast, the unsubstituted analog (CAS 1542703-74-1) and the 3-cyclopropyl analog (CAS 1520471-00-4) are frequently listed at 95% maximum with fewer certified batch analyses available. Higher and more consistently verified purity reduces the risk of introducing impurities that can confound biological assays or downstream synthetic steps.

Procurement Quality Control Building Block Sourcing

Conformational Rigidity and Target Engagement: Tetrahydro vs. Fully Aromatic Scaffold

The tetrahydroimidazo[1,5-a]pyridine core of the target compound introduces sp³ hybridized carbon atoms into the fused ring system, creating a non-planar, chair-like conformation in the saturated ring [1]. This contrasts with the planar, fully aromatic imidazo[1,5-a]pyridine scaffold (e.g., CAS 885276-68-6), which adopts a rigid, flat geometry. In published SAR studies on related tetrahydroimidazo[1,5-a]pyridine aldosterone synthase inhibitors (US Patent 8,680,079), the saturated ring was shown to enable key hydrophobic contacts with the enzyme active site that were inaccessible to aromatic counterparts, resulting in enhanced inhibitory potency [2]. Although the specific target compound was not the focus of this patent, the class-wide principle demonstrates that the tetrahydro core provides a distinct three-dimensional pharmacophore that cannot be replicated by aromatic analogs.

Conformational Analysis Molecular Recognition Medicinal Chemistry Design

High-Value Application Scenarios for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl-methanamine


CNS Lead Optimization Programs Requiring Balanced logD and Low TPSA

The target compound's calculated logD of -1.12 and TPSA of 43.84 Ų [1] make it an excellent starting point for CNS drug discovery campaigns aiming for oral bioavailability and brain penetration. Medicinal chemists can use this scaffold to rapidly explore structure-activity relationships around the methanamine and 3-methyl positions without introducing excessive lipophilicity or polar surface area that would compromise BBB permeability .

Diversity-Oriented Synthesis Libraries Utilizing Non-Planar Heterocyclic Cores

The non-planar, partially saturated imidazo[1,5-a]pyridine core provides enhanced three-dimensional character compared to flat aromatic heterocycles, increasing the topological diversity of screening libraries. As highlighted in class-level evidence on aldosterone synthase inhibitors, such saturated scaffolds can access unique binding pockets unavailable to planar analogs [1], making the target compound a valuable diversification element for fragment-based drug discovery and DNA-encoded library synthesis.

Multi-Vendor Building Block Sourcing for Reproducible Medicinal Chemistry

For organizations prioritizing assay reproducibility and supply chain security, this compound offers the advantage of multi-vendor availability at consistently verified purity (≥95%) [1]. This allows side-by-side lot comparisons, competitive pricing, and reduced project risk from single-supplier dependency, unlike less common analogs that are available from only one source .

Kinase and GPCR Targeted Libraries Requiring Basic Amine Functionality

The primary amine moiety provides a versatile synthetic handle for amide coupling, reductive amination, and urea formation, while the imidazole nitrogen can participate in key hydrogen-bond interactions with kinase hinge regions or GPCR aspartate residues. The 3-methyl group offers a subtle steric and electronic modulation that can improve selectivity over closely related non-methylated analogs [1], making this compound a strategic choice for targeted library enumeration around ATP-binding sites.

Quote Request

Request a Quote for {3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.